molecular formula C11H12F3NO2S B2510024 3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine CAS No. 2309572-53-8

3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine

Cat. No. B2510024
CAS RN: 2309572-53-8
M. Wt: 279.28
InChI Key: RQZFJJWSDBIHAZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the four-membered azetidine ring, with a difluoromethyl group attached at the 3-position and a 4-fluorobenzylsulfonyl group attached at the 1-position .


Chemical Reactions Analysis

As an azetidine derivative, this compound would be expected to participate in reactions typical of azetidines, such as ring-opening reactions. The presence of the difluoromethyl and 4-fluorobenzylsulfonyl groups could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethyl and 4-fluorobenzylsulfonyl groups could affect its polarity, solubility, and stability .

Future Directions

The study and application of azetidine derivatives is a field of ongoing research, and this compound could potentially be of interest in various areas, such as medicinal chemistry or materials science .

properties

IUPAC Name

3-(difluoromethyl)-1-[(4-fluorophenyl)methylsulfonyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2S/c12-10-3-1-8(2-4-10)7-18(16,17)15-5-9(6-15)11(13)14/h1-4,9,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZFJJWSDBIHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine

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